2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline is an aromatic amine compound characterized by the presence of two chlorine atoms and a trifluoroethyl group attached to the nitrogen atom. This compound falls under the category of halogenated anilines, which are significant in various chemical applications due to their reactivity and biological activity.
The compound can be synthesized from various precursors through multiple synthetic routes. The synthesis often involves chlorination reactions and the introduction of the trifluoroethyl group via nucleophilic substitution methods.
2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline is classified as:
The synthesis of 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline can be achieved through several methods:
The molecular structure of 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline can be represented using its chemical formula . The structure features:
C1=CC(=C(C(=C1Cl)Cl)NCC(F)(F)F)
The compound can participate in various chemical reactions:
The mechanism of action for 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline primarily involves its reactivity due to electrophilic sites on the aromatic ring and nucleophilic sites on the nitrogen atom.
Studies indicate that halogenated anilines exhibit varied biological activities depending on their structure and substituents.
CAS No.: 40054-73-7
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 126654-52-2
CAS No.: 7045-51-4
CAS No.: 173449-96-2